molecular formula C10H13NO B2484847 3,4-Dihydro-1H-2-benzopyran-6-ylmethanamine CAS No. 933752-20-6

3,4-Dihydro-1H-2-benzopyran-6-ylmethanamine

Katalognummer B2484847
CAS-Nummer: 933752-20-6
Molekulargewicht: 163.22
InChI-Schlüssel: VGNFRQAGLYVIEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of 3,4-Dihydro-1H-2-benzopyran-6-ylmethanamine and related compounds often involves multistep chemical processes including addition, hydrolysis, cyclization, oximation, esterification, and specific rearrangement reactions. For example, the synthesis of 3-amino-6-methoxy-3,4-dihydro-2H-[1]benzopyran-4-one hydrochloride, an important intermediate for dopamine D3 receptor selective agonists, showcases a method starting from p-hydroxyanisole leading to a total yield of 43.4% with the structure confirmed by NMR, MS, and IR spectroscopy, highlighting the complexity and efficiency of these synthetic routes (Jin, 2006).

Molecular Structure Analysis

Structural elucidation of such compounds, including 3,4-Dihydro-1H-2-benzopyran-6-ylmethanamine, often relies on advanced spectroscopic techniques. For instance, compounds structurally related to 3,4-Dihydro-1H-2-benzopyran-6-ylmethanamine have been characterized using 1H NMR, 13C NMR, mass spectral analysis, and single-crystal X-ray diffraction studies. These analyses confirm the presence of specific functional groups, stereochemistry, and molecular conformations essential for their biological activity and chemical reactivity (Naveen et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of 3,4-Dihydro-1H-2-benzopyran-6-ylmethanamine derivatives is influenced by their functional groups and molecular structure. These compounds participate in various chemical reactions, including those leading to pharmacologically active molecules. The stereochemistry and substitution pattern on the benzopyran ring are crucial for the dopaminergic activity, as seen in studies where specific substitutions at the C3 position enhance activity towards D1 dopamine receptors (Deninno et al., 1991).

Physical Properties Analysis

The physical properties of 3,4-Dihydro-1H-2-benzopyran-6-ylmethanamine and its derivatives, such as solubility, melting point, and crystal structure, are essential for understanding their behavior in biological systems and during the synthesis process. The crystallization behavior and solid-state structure can provide insights into the stability and formulation potential of these compounds (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and potential for chemical modifications, are fundamental for the development of 3,4-Dihydro-1H-2-benzopyran-6-ylmethanamine into useful synthetic intermediates or active pharmaceutical ingredients. Studies on related compounds highlight the role of specific substituents in determining the pharmacological profile, indicating the potential for systematic modifications to achieve desired biological activities (Deninno et al., 1991).

Wissenschaftliche Forschungsanwendungen

Dopamine Receptor Interaction

  • Dopamine D1 Receptor Selectivity : A study synthesized a series of 1-(aminomethyl)-3,4-dihydro-5-hydroxy-1H-2-benzopyrans to act as D1 selective antagonists. These compounds exhibited potent in vitro D1 antagonist properties and interesting in vivo dopaminergic activities (Michaelides et al., 1991).

Synthesis of Pharmaceutical Intermediates

  • Synthesis of PD128907 Intermediate : A study focused on synthesizing 3-amino-6-methoxy-3,4-dihydro-2H-[1]benzopyran-4-one hydrochloride, an important intermediate of the dopamine D3 receptor selective agonist PD128907. This synthesis involved multiple steps and resulted in a total yield of 43.4% (Jin, 2006).

Pharmacological Applications

  • Myorelaxant Activity and Insulin Secretion : N-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-benzothiadiazine-3-carboxamides 1,1-dioxides were evaluated for their myorelaxant activity on rat uterus, rat aortic rings, and rat pancreatic β-cells. Some compounds showed strong myorelaxant activity, with minimal effect on insulin secretion and vascular myogenic activity (Khelili et al., 2012).

Coronary Vasodilation

  • Selective Coronary Vasodilatory Activity : A study synthesized 3,4-dihydro-2H-1-benzopyran-3-ol derivatives, which exhibited potent antihypertensive activity and selective coronary vasodilation without significant hypotensive and tachycardiac effects (Cho et al., 1996).

Antihypertensive Activity

  • Hypotensive Activity with Peripheral and Central Activities : Another study explored 1-[1-(3,4-dimethoxy-1H-2-benzopyran-1-yl)alkyl]-4-arylpiperazines, which showed hypotensive activity and were found to be alpha 1-adrenergic antagonists (Mccall et al., 1982).

Serotonergic and Dopaminergic Activities

  • 5-HT1A Receptor Ligands and Potential Anxiolytic Agents : A study synthesized spiro[pyrrolidine- and piperidine-2,3'(2'H)-benzopyrans] with various substitutions and evaluated them for their serotonergic and dopaminergic activities. Some compounds showed high affinity for 5-HT1A receptors and were potential anxiolytic agents (Comoy et al., 1996).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

Eigenschaften

IUPAC Name

3,4-dihydro-1H-isochromen-6-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h1-2,5H,3-4,6-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNFRQAGLYVIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=C(C=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-1H-2-benzopyran-6-ylmethanamine

CAS RN

933752-20-6
Record name (3,4-dihydro-1H-2-benzopyran-6-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.